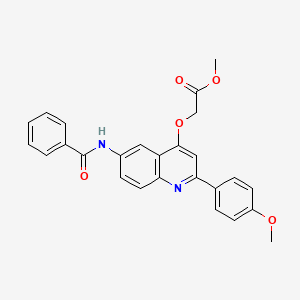

Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate

Description

Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a quinoline-based derivative with a complex substitution pattern. These compounds share a common quinoline core substituted with:

- A 4-methoxyphenyl group at position 2.

- A benzamido group (with optional fluorine substituents) at position 5.

- A methyl acetoxy group at position 4 via an ether linkage.

Key physicochemical properties for L482-1040 include a logP of 5.17, logD of 5.15, and polar surface area of 67.10 Ų, indicating moderate lipophilicity and solubility . These compounds are synthesized as intermediates for drug development, leveraging the quinoline scaffold’s bioactivity in targeting enzymes or receptors .

Properties

IUPAC Name |

methyl 2-[6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c1-31-20-11-8-17(9-12-20)23-15-24(33-16-25(29)32-2)21-14-19(10-13-22(21)28-23)27-26(30)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXPXEVXAICBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=C2)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the benzamido and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl acetate group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the benzamido and methoxyphenyl groups can enhance its binding affinity to certain enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound belongs to a family of quinoline derivatives with variable substituents influencing their chemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl groups in Methyl 2-{[2,8-bis(CF₃)quinolin-4-yl]oxy}acetate significantly increase electronegativity but reduce polar surface area (55.20 Ų) compared to the target compound’s analogues (67.10 Ų) . Ethyl esters (e.g., L487-0419) exhibit higher logP (5.66) than methyl esters (5.17) due to increased alkyl chain length .

Hydrogen Bonding and Solubility: The benzamido group in the target compound contributes to a higher hydrogen bond acceptor count (8 vs. Compounds with fewer hydrogen bond donors (e.g., the ethyl acetoxy derivative in ) show lower polar surface areas, favoring membrane permeability.

Synthetic Routes :

- The trifluoromethyl-substituted compound is synthesized via methods described by Lilienkamp et al. (2009), involving halogenation and coupling reactions .

- Benzamido-substituted analogues (e.g., L482-1033) likely follow similar pathways, with fluorinated benzoyl chlorides as intermediates .

Crystallographic and Conformational Analysis

Crystal structures of related compounds provide insights into molecular packing and stability:

- Methyl 2-{[2,8-bis(CF₃)quinolin-4-yl]oxy}acetate crystallizes with a dihedral angle of 1.59° between quinoline and phenyl rings, indicating near-planar geometry. Intermolecular C–H⋯O hydrogen bonds stabilize the lattice .

- Refinement data (R = 0.051, wR = 0.146) were obtained using SHELXS97 and SHELXL97, highlighting the robustness of these programs for small-molecule crystallography .

Biological Activity

Methyl 2-((6-benzamido-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, typically starting from quinoline derivatives. The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Caspase activation |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Apoptotic pathway activation |

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies have revealed that it inhibits bacterial growth by disrupting cell membrane integrity.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Mechanisms of Biological Activity

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antibacterial Mechanism : It appears to interfere with the synthesis of bacterial cell walls and disrupt membrane function.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

-

Study on Cancer Cell Lines :

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinoline derivatives, including this compound. The results indicated a promising cytotoxic profile against multiple cancer types, suggesting further development for therapeutic applications. -

Antimicrobial Efficacy :

Another research article focused on the antimicrobial properties of quinoline derivatives. The study found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.